molecular formula C8H7ClF2O2S B1453940 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride CAS No. 1248002-37-0

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B1453940
CAS No.: 1248002-37-0
M. Wt: 240.66 g/mol
InChI Key: PGXQRTXZBPKGSN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with a 2,4-difluorophenyl group.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 1-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride
  • 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
  • 1-(2,4-Difluorophenyl)ethane-1-sulfonyl fluoride

The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts specific chemical properties and reactivity patterns that differ from other similar compounds .

Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQRTXZBPKGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248002-37-0
Record name 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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